molecular formula C12H5Cl5 B150634 2,2',3,5',6-Pentachlorobiphenyl CAS No. 38379-99-6

2,2',3,5',6-Pentachlorobiphenyl

Cat. No. B150634
CAS RN: 38379-99-6
M. Wt: 326.4 g/mol
InChI Key: GXNNLIMMEXHBKV-UHFFFAOYSA-N
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Description

2,2',3,5',6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) with chlorine atoms substituted at the 2, 2', 3, 5', and 6 positions of the biphenyl structure. PCBs are a group of synthetic organic chemicals that contain 209 possible congeners, each with a different degree of chlorination on the biphenyl rings. The specific arrangement and number of chlorine atoms can significantly influence the physical and chemical properties, as well as the biological effects, of these compounds .

Synthesis Analysis

The synthesis of various chlorinated biphenyls, including pentachlorobiphenyls, has been described using 14C-labelled anilines as starting materials. These anilines undergo acetylation, chlorination, and deacetylation, followed by coupling with benzene or chlorobenzene to yield the desired biphenyls. The synthesis process is carefully designed to introduce chlorine atoms at specific positions on the phenyl rings. The structures of the synthesized compounds are confirmed by comparison with authentic samples .

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls, including 2,2',3,5',6-pentachlorobiphenyl, is characterized by two benzene rings connected by a single bond, allowing for rotation about the axis. The presence of chlorine atoms influences the overall geometry of the molecule, potentially affecting the dihedral angle between the two benzene rings and the planarity of the molecule. The exact structure and conformation of these molecules can be determined through methods such as X-ray crystallography .

Chemical Reactions Analysis

Chlorinated biphenyls can undergo various chemical reactions, including oxidative transformations that lead to the formation of arene oxides. These reactions are significant as they can lead to the formation of metabolites with different biological activities. For instance, the preparation of the 5,6-arene oxide of a tetrachlorobiphenyl involves a sequence of reactions, including decarboxylative eliminations .

Physical and Chemical Properties Analysis

The physical and chemical properties of PCBs like 2,2',3,5',6-pentachlorobiphenyl are influenced by the degree of chlorination and the positions of the chlorine atoms. These properties include solubility, melting point, vapor pressure, and chemical stability. The presence of chlorine atoms can also affect the molecule's ability to participate in hydrogen bonding and π-π stacking interactions, which are relevant for the compound's environmental persistence and bioaccumulation potential .

Relevant Case Studies

One study demonstrated the specific accumulation of certain pentachlorobiphenyls, including 2,2',3,5',6-pentachlorobiphenyl, in the lung parenchyma of mice. This finding suggests a structure-dependent tissue localization, which is important for understanding the environmental and health impacts of PCBs . Another study investigated the inhibition of fetal cleft palate and immunotoxicity induced by a different pentachlorobiphenyl congener in mice, highlighting the biological effects and potential risks associated with PCB exposure .

Scientific Research Applications

1. Tissue Localization and Persistence in Mice Research on mice injected with various polychlorinated biphenyls, including 2,2',3,5',6-pentachlorobiphenyl, showed specific accumulation in the lung parenchyma. This indicates a unique structure-dependent localization in the lung tissue, highlighting the importance of understanding structure-activity relationships in vivo metabolism (Brandt, Mohammed, & Slanina, 1981).

2. Synthesis and Structural Analysis A study focusing on the synthesis of various chlorinated biphenyls, including 2,2',3,5',6-pentachlorobiphenyl, from labeled anilines, aimed at understanding the chemical structures of these compounds. This research is crucial for the development of analytical techniques and environmental monitoring of these substances (Bergman & Wachtmeister, 1977).

3. Effect on Calcium Regulation A study investigated how 2,2',3,5',6-pentachlorobiphenyl affects calcium transport in muscle tissues. The research revealed that this compound alters microsomal Ca2+ transport by interacting with the ryanodine receptor, which may have toxicological relevance (Wong & Pessah, 1996).

4. Reductive Dechlorination Studies Studies on the reductive dechlorination of polychlorinated biphenyls, including 2,2',3,5',6-pentachlorobiphenyl, showed that vitamin B12 and bimetallic catalysts can effectively degrade these compounds. This research is significant for understanding and developing methods for environmental remediation of PCB contamination (Assaf-Anid, Nies, & Vogel, 1992); (He et al., 2009).

5. Ecotoxicological Impacts and Mitigation Research on the impact of 2,2',3,5',6-pentachlorobiphenyl on environmental and biological systems, including its embryotoxicity and immunotoxicity in animal models, provides insights into the ecological and health risks associated with PCB exposure. Studies also explore the antagonistic interactions of different PCB congeners, which are crucial for risk assessment and environmental management (Zhao et al., 1997).

Safety And Hazards

Exposure to PCB-95 requires immediate removal of any clothing soiled by the product . Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is necessary . In case of irregular breathing or respiratory arrest, artificial respiration should be provided .

Future Directions

Understanding enantioselective toxic effects for PCB-95 is in its infancy . Future research could focus on the exposure to PCB-95 and its contribution to developmental neurotoxicity in early developing organisms .

properties

IUPAC Name

1,2,4-trichloro-3-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-8(14)7(5-6)11-9(15)3-4-10(16)12(11)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNNLIMMEXHBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038301
Record name 2,2',3,5',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,5',6-Pentachlorobiphenyl

CAS RN

38379-99-6
Record name PCB 95
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38379-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,5',6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038379996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5',6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YO8J06WCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
673
Citations
I Kania-Korwel, CD Barnhart, M Stamou… - … science & technology, 2012 - ACS Publications
Epidemiological and laboratory studies link polychlorinated biphenyls and their metabolites to adverse neurodevelopmental outcomes. Several neurotoxic PCB congeners are chiral …
Number of citations: 61 pubs.acs.org
G Sundström, B Jansson - Chemosphere, 1975 - hero.epa.gov
PESTAB. The structure of the metabolites excreted by rats, mice, and quail was examined after administration of 2, 2', 3, 5', 6-pentachlorobiphenyl. The chemical was given to the …
Number of citations: 40 hero.epa.gov
W Feng, J Zheng, G Robin, Y Dong… - … science & technology, 2017 - ACS Publications
Nineteen ortho-substituted PCBs are chiral and found enantioselectively enriched in ecosystems. Their differential actions on biological targets are not understood. PCB 95 (2,2′,3,5′,…
Number of citations: 32 pubs.acs.org
SL Schantz, BW Seo, PW Wong, IN Pessah - Neurotoxicology, 1997 - europepmc.org
There is mounting evidence that perinatal exposure to ortho-substituted PCB congeners causes neurobehavioral and neurochemical alterations. The molecular mechanism for these …
Number of citations: 140 europepmc.org
J Gafni, PW Wong, IN Pessah - Toxicological Sciences, 2004 - academic.oup.com
The mechanisms by which non-coplanar 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) and rapamycin interact with ryanodine receptor (RyR) complexes to alter Ca 2+ signaling, were …
Number of citations: 72 academic.oup.com
P Ranasinghe, RJ Thorn, R Seto… - Environmental …, 2020 - Wiley Online Library
2,2′,3,5′,6‐Pentachlorobiphenyl (PCB‐95) is an environmental neurotoxicant. There is accumulated evidence that some neurotoxic effects of PCB‐95 are caused by increased …
Number of citations: 15 setac.onlinelibrary.wiley.com
I Kania-Korwel, CD Barnhart, PJ Lein… - Chemical research in …, 2015 - ACS Publications
Chiral PCBs, such as PCB 95, are developmental neurotoxicants that undergo atropisomeric enrichment in nonpregnant adult mice. Because pregnancy is associated with changes in …
Number of citations: 23 pubs.acs.org
KP Keil, S Sethi, PJ Lein - Toxicological Sciences, 2019 - academic.oup.com
Early life exposures to environmental contaminants are implicated in the pathogenesis of many neurodevelopmental disorders (NDDs). These disorders often display sex biases, but …
Number of citations: 20 academic.oup.com
C Ma, G Zhai, H Wu, I Kania-Korwel… - … Science and Pollution …, 2016 - Springer
Polychlorinated biphenyls (PCBs) are a group of persistent organic pollutants consisting of 209 congeners. Oxidation of several PCB congeners to hydroxylated PCBs (OH-PCBs) in …
Number of citations: 18 link.springer.com
PW Wong, RM Joy, TE Albertson, SL Schantz… - …, 1997 - europepmc.org
The effects of PCBs on hippocampal function were studied in vitro, by radioligand-receptor binding analysis and electrophysiological measurements of the hippocampal slice …
Number of citations: 80 europepmc.org

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